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Compound of Interest

Compound Name: Bromofluoromethane

Cat. No.: B051070

A comparative analysis of experimental and theoretical data for bromofluoromethane
(CHz2BrF) is presented for researchers, scientists, and drug development professionals. This
guide provides a cross-validation of molecular properties obtained through laboratory
measurements and computational methods, offering a clear comparison of their respective
performance and accuracy.

Experimental and Theoretical Methodologies

The experimental determination of the molecular properties of bromofluoromethane primarily
relies on spectroscopic techniques. Rotational constants and the electric dipole moment are
accurately measured using microwave spectroscopy, which observes the absorption of
microwave radiation by the molecule in the gas phase, inducing transitions between rotational
energy levels.[1][2] Vibrational frequencies are determined through infrared (IR) spectroscopy,
particularly Fourier Transform Infrared (FTIR) spectroscopy, which measures the absorption of
infrared radiation as the molecule transitions between vibrational states.[3]

Theoretical data is derived from ab initio quantum chemical calculations. These computational
methods solve the Schrodinger equation to predict molecular properties. The primary methods
employed for CH2BrF include Hartree-Fock (HF), second-order Mgller-Plesset perturbation
theory (MP2), and Density Functional Theory (DFT), specifically using the B3LYP functional.[3]
These calculations were performed with the 6-311++G(3df, 2pd) basis set to ensure a high
level of theoretical accuracy.[3]
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Data Comparison

The following tables summarize the quantitative data obtained from both experimental
measurements and theoretical calculations for key molecular properties of CH2BrF.

Molecular Geometry

The equilibrium geometry of a molecule is defined by its bond lengths and angles. The
experimental values are derived from the analysis of rotational spectra, while theoretical values
are the result of geometry optimization calculations.

Theoretical Value

Parameter Experimental Value
(B3LYP/6-311++G(3df,2pd))

Bond Lengths (A)

r(C-H) 1.090 (assumed)[4] 1.085
r(C-F) 1.375 £+ 0.020[4] 1.362
r(C-Br) 1.915 + 0.020[4] 1.938

Bond Angles (°)

a(H-C-H) 112.0 (assumed)[4] 111.4
a(H-C-Br) 108.5 (assumed)[4] 108.9
a(F-C-Br) 111.0[4] 110.5

Rotational Constants

Rotational constants are inversely proportional to the moments of inertia of the molecule and
are determined with high precision from microwave spectroscopy.

Constant Experimental Value (cm~*)  Theoretical Value (cm™?)
A 1.32898[4] 1.320
B 0.12499[4] 0.124
C 0.11679[4] 0.115
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Electric Dipole Moment

The electric dipole moment is a measure of the separation of positive and negative charges in

a molecule.
Experimental Value .
Component Theoretical Value (Debye)
(Debye)
Ha 0.347[4] -0.339[3]
He 1.704[4] -1.701[3]
Total Dipole Moment 1.739[4] 1.734

Vibrational Frequencies

The fundamental vibrational frequencies correspond to the different modes of vibration of the
molecule. Experimental values are from gas-phase IR spectra, while theoretical values are
typically calculated harmonic frequencies.

Mode Symmetry Experimental Theoretical
Frequency (cm~)  Frequency (cm™)

Vi A 3027 3130

V2 A 1435 1460

v A 1295 1315

Va A 1075 1085

Vs A 651 650

ve A 398 395

V7 A" 3088 3195

Ve A 1226 1245

Ve A" 834 840
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Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of experimental

and theoretical data for a molecule like CH2BrF.
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Caption: Workflow for comparing experimental and theoretical data of CHz2BrF.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides

Email: info@benchchem.com or Request Quote Online.

and specific isotopiclabeling.
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 To cite this document: BenchChem. [cross-validation of experimental and theoretical data for
CH2BrF]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051070#cross-validation-of-experimental-and-
theoretical-data-for-ch2brf]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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